molecular formula C8H9NO3 B13063118 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid

Cat. No.: B13063118
M. Wt: 167.16 g/mol
InChI Key: OLMXYMHNRQNLLF-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . This method is known for its regioselectivity, especially when forming 3-methyl substituted derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acylation and addition reactions. The reaction conditions are optimized to ensure high yield and purity, often involving inert atmospheres and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions are often studied using molecular docking and other computational techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and an acetic acid moiety

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(1-methyl-2-oxopyridin-4-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-9-3-2-6(4-7(9)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

OLMXYMHNRQNLLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CC(=O)O

Origin of Product

United States

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